Pyrazolopyridazine 1

Catalog No.
S3351442
CAS No.
551920-54-8
M.F
C17H14N6O
M. Wt
318.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolopyridazine 1

CAS Number

551920-54-8

Product Name

Pyrazolopyridazine 1

IUPAC Name

N-(3-methoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

InChI

InChI=1S/C17H14N6O/c1-24-13-5-2-4-12(10-13)21-17-18-9-7-15(22-17)14-11-20-23-16(14)6-3-8-19-23/h2-11H,1H3,(H,18,21,22)

InChI Key

GBNWWXHUOVAUHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3

Pyrazolopyridazine 1 is a nitrogen-containing heterocyclic compound characterized by a fused pyrazole and pyridazine ring system. This compound exhibits a unique structural framework, making it a subject of interest in various fields of chemistry, particularly medicinal chemistry and materials science. The molecular formula for pyrazolopyridazine 1 is typically represented as C₇H₆N₄, indicating the presence of seven carbon atoms, six hydrogen atoms, and four nitrogen atoms. Its structure is significant for its potential biological activities and applications in drug development.

, including:

  • Nucleophilic Substitution: The nitrogen atoms in the ring can act as nucleophiles, allowing for substitutions that modify the compound's properties.
  • Cyclization Reactions: Pyrazolopyridazine can participate in cyclization reactions to form more complex structures.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related derivatives.

For instance, reactions involving pyrazolopyridazine derivatives with hydrazine hydrate yield pyrazolo[3,4-c]pyridazines through Michael addition pathways, indicating the compound's versatility in forming more complex nitrogenous heterocycles .

Pyrazolopyridazine 1 exhibits notable biological activities, making it a candidate for pharmaceutical applications. Research has indicated that derivatives of this compound possess:

  • Anticancer Properties: Certain derivatives have shown efficacy against various cancer cell lines, including inhibition of cyclin-dependent kinases .
  • Antimicrobial Activity: Some studies report that pyrazolopyridazine derivatives exhibit antibacterial and antiviral properties .
  • Anti-inflammatory Effects: Compounds derived from this structure may modulate inflammatory responses, contributing to their therapeutic potential.

The biological activity is often linked to the compound's ability to interact with specific biological targets, such as enzymes involved in cell cycle regulation.

The synthesis of pyrazolopyridazine 1 can be achieved through several methods:

  • One-Pot Multi-Component Reactions: This method involves combining arylglyoxals with hydrazine derivatives and cyclic 1,3-dicarbonyl compounds under optimized conditions to yield pyrazolopyridazine derivatives efficiently .
  • Cyclization of Hydrazones: Hydrazones derived from aldehydes can be cyclized to form pyrazolopyridazines under acidic or basic conditions.
  • Condensation Reactions: The reaction of hydrazines with pyridazines or related compounds leads to the formation of pyrazolopyridazines through condensation mechanisms.

These synthetic routes are advantageous due to their simplicity and ability to produce diverse derivatives with varying biological activities.

Pyrazolopyridazine 1 has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a scaffold for developing new drugs targeting cancer and infectious diseases.
  • Material Science: Its unique structure allows it to be used in synthesizing novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: Some derivatives are being investigated for their potential use as agrochemicals due to their antimicrobial properties.

Studies on the interactions of pyrazolopyridazine 1 with various biological targets have revealed insights into its mechanism of action:

  • Enzyme Inhibition: Interaction studies have shown that certain derivatives inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .
  • Binding Affinity: Research indicates that these compounds bind effectively to target proteins, influencing their activity and potentially leading to therapeutic effects.

These interaction studies are essential for understanding how modifications to the pyrazolopyridazine structure can enhance biological activity.

Pyrazolopyridazine 1 shares structural similarities with several other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PyrazolopyridinePyrazole and PyridineExhibits different biological activities; often used as ligands in catalysis .
PyridopyrazolePyridine and PyrazoleKnown for its anti-inflammatory properties .
PyrazoloquinolinePyrazole and QuinolineDisplays significant antitumor activity .
Pyridazino[4,5-b]indoleIndole and PyridazineNotable for its neuroprotective effects .

The uniqueness of pyrazolopyridazine lies in its specific arrangement of nitrogen atoms within the fused ring system, which influences its reactivity and biological interactions differently compared to these similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.12290909 g/mol

Monoisotopic Mass

318.12290909 g/mol

Heavy Atom Count

24

UNII

LB2TD227R6

Wikipedia

PYRAZOLOPYRIDAZINE 1

Dates

Modify: 2023-07-26

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